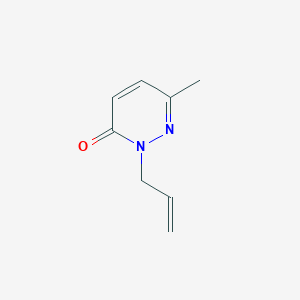
4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one
概要
説明
4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one, also known as Tris(hydroxymethyl)aminomethane, is a widely used compound in scientific research. It is a white crystalline powder that is soluble in water and has a molecular formula of C4H11NO3. This compound is commonly used as a buffering agent in biochemistry and molecular biology experiments due to its ability to maintain a stable pH level. In
作用機序
The mechanism of action of 4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one is related to its ability to maintain a stable pH level. This compound acts as a weak base, which means it can accept protons from acidic solutions. When added to an acidic solution, this compound will accept protons and release hydroxide ions, which will neutralize the acid and increase the pH level. Conversely, when added to a basic solution, this compound will donate hydroxide ions and accept protons, which will neutralize the base and decrease the pH level.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. It is considered to be a safe compound that is widely used in scientific research. However, it is important to handle this compound with care, as it can be irritating to the skin, eyes, and respiratory system.
実験室実験の利点と制限
The advantages of using 4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one in lab experiments include its ability to maintain a stable pH level, its low toxicity, and its wide availability. This compound is also relatively inexpensive, making it an attractive option for researchers with limited budgets. However, there are some limitations to using this compound. For example, it has a limited buffering capacity and may not be suitable for experiments that require a precise pH level. In addition, it can interfere with some biochemical assays and may need to be removed from the sample before analysis.
将来の方向性
There are many future directions for research involving 4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one. One area of interest is the development of new methods for synthesizing this compound. Researchers are also exploring the use of this compound in new applications, such as drug delivery systems and nanotechnology. In addition, there is ongoing research into the properties of this compound and its potential uses in various fields, including medicine, agriculture, and environmental science.
Conclusion
In conclusion, this compound is a widely used compound in scientific research due to its ability to maintain a stable pH level. It is commonly used as a buffering agent in biochemistry and molecular biology experiments and is also used in the preparation of cell culture media, electrophoresis buffers, and protein purification buffers. While this compound has no known biochemical or physiological effects on living organisms, it is important to handle it with care due to its irritant properties. There are many future directions for research involving this compound, including the development of new synthesis methods and the exploration of new applications in medicine, agriculture, and environmental science.
科学的研究の応用
4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one is commonly used as a buffering agent in scientific research. It is particularly useful in biochemistry and molecular biology experiments that require a stable pH level. This compound is also used in the preparation of cell culture media, electrophoresis buffers, and protein purification buffers. In addition, it is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
特性
IUPAC Name |
4,4-bis(hydroxymethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c7-1-5(2-8)3-10-4(9)6-5/h7-8H,1-3H2,(H,6,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUDBMXEBNIQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216530 | |
| Record name | 4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6632-49-1 | |
| Record name | 4,4-Dimethylol-2-oxazolidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006632491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC57696 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-DIMETHYLOL-2-OXAZOLIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW66ILD20I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-methyl 2-(2-hydroxy-5-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3407407.png)





![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B3407455.png)



![(Z)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-3-phenylacrylamide](/img/structure/B3407500.png)
